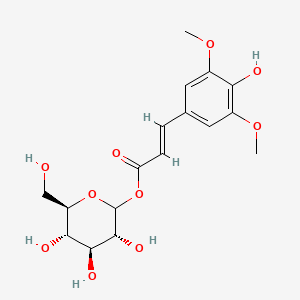
sinapoyl D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinapoyl D-glucoside is a D-glucoside. It derives from a trans-sinapic acid.
Aplicaciones Científicas De Investigación
Bioactivity and Health Benefits
Antioxidant Properties
Sinapoyl D-glucoside exhibits significant antioxidant activity. Studies have demonstrated that it can scavenge free radicals, contributing to its potential as a health-promoting substance. For instance, while sinapic acid shows higher radical scavenging activity compared to its glycosides, this compound still retains considerable antioxidant properties .
Anti-Cancer Activity
Research indicates that this compound may possess anti-proliferative effects against certain cancer cells. For example, studies have shown that sinapoyl glucose derivatives can inhibit the growth of cholangiocarcinoma cells, suggesting potential applications in cancer therapy . The compound's ability to modulate cellular pathways involved in cancer progression is an area of ongoing investigation.
Applications in Agriculture
Plant Defense Mechanisms
this compound plays a crucial role in plant defense against biotic stressors such as herbivores and pathogens. It accumulates in response to wounding or pest attacks, acting as a protective agent by contributing to the plant's overall resilience . This property makes it a candidate for developing natural pesticides or enhancing crop resistance through genetic engineering.
Molecular Docking Studies
Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against various biological targets. For instance, it has shown promising binding affinities to the spike glycoprotein of SARS-CoV-2, indicating potential antiviral properties . The estimated free energy of binding for this compound was around -7.99 kcal/mol, suggesting it may effectively inhibit viral entry into host cells.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics of this compound is essential for its potential therapeutic applications. Studies reveal that it has favorable absorption characteristics with low gastrointestinal absorption but does not penetrate the blood-brain barrier . The compound's pharmacokinetic profile indicates good solubility and moderate stability across different pH levels.
Table 1: Summary of Key Findings Related to this compound
Propiedades
Fórmula molecular |
C17H22O10 |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17?/m1/s1 |
Clave InChI |
XRKBRPFTFKKHEF-CNMVGKJOSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















